
Cyclopropane, 1-ethynyl-1-(1-propynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropane, 1-ethynyl-1-(1-propynyl-) is a chemical compound that has gained significant attention in scientific research. This compound is a member of the cycloalkyne family and has a unique structure that makes it a valuable tool for various applications. In
Applications De Recherche Scientifique
Cyclopropane, 1-ethynyl-1-(1-propynyl-) has been used in a wide range of scientific research applications. One of the most significant applications is in the field of organic synthesis. This compound is used as a building block for the synthesis of various organic compounds due to its unique structure and reactivity. Additionally, Cyclopropane, 1-ethynyl-1-(1-propynyl-) has been used as a ligand in coordination chemistry, where it forms stable complexes with transition metals. This has led to the development of new catalysts for various chemical reactions.
Mécanisme D'action
The mechanism of action of Cyclopropane, 1-ethynyl-1-(1-propynyl-) is still not fully understood. However, it is believed that this compound acts as an electrophile due to the presence of the triple bond and the strained cyclopropane ring. This electrophilic nature makes it a valuable tool in organic synthesis, where it can react with various nucleophiles to form new compounds.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Cyclopropane, 1-ethynyl-1-(1-propynyl-). However, studies have shown that this compound can inhibit the growth of cancer cells in vitro. This suggests that Cyclopropane, 1-ethynyl-1-(1-propynyl-) may have potential as an anti-cancer agent. Additionally, this compound has been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Cyclopropane, 1-ethynyl-1-(1-propynyl-) is its unique structure, which makes it a valuable tool in organic synthesis and coordination chemistry. Additionally, this compound has shown potential as an anti-cancer agent and has antibacterial and antifungal properties. However, the synthesis of Cyclopropane, 1-ethynyl-1-(1-propynyl-) is a complex process that requires specialized knowledge and equipment. Additionally, there is limited research on the biochemical and physiological effects of this compound, which limits its potential applications.
Orientations Futures
There are several future directions for research on Cyclopropane, 1-ethynyl-1-(1-propynyl-). One area of research is the development of new methods for the synthesis of this compound. This could lead to increased availability and lower costs, making it more accessible for research and commercial applications. Additionally, further research is needed to understand the mechanism of action of Cyclopropane, 1-ethynyl-1-(1-propynyl-) and its potential as an anti-cancer agent. Finally, there is potential for the development of new applications for Cyclopropane, 1-ethynyl-1-(1-propynyl-) in fields such as materials science and catalysis.
Méthodes De Synthèse
The synthesis of Cyclopropane, 1-ethynyl-1-(1-propynyl-) is a complex process that requires specialized knowledge and equipment. The most common method of synthesis involves the reaction of propargyl alcohol with a cyclopropanone derivative in the presence of a base catalyst. This reaction leads to the formation of Cyclopropane, 1-ethynyl-1-(1-propynyl-) with a high yield and purity. However, this method requires careful control of reaction conditions such as temperature, pressure, and solvent choice.
Propriétés
Numéro CAS |
105961-79-3 |
|---|---|
Nom du produit |
Cyclopropane, 1-ethynyl-1-(1-propynyl- |
Formule moléculaire |
C8H8 |
Poids moléculaire |
104.15 g/mol |
Nom IUPAC |
1-ethynyl-1-prop-1-ynylcyclopropane |
InChI |
InChI=1S/C8H8/c1-3-5-8(4-2)6-7-8/h2H,6-7H2,1H3 |
Clé InChI |
CRUULDHEGJSVDL-UHFFFAOYSA-N |
SMILES |
CC#CC1(CC1)C#C |
SMILES canonique |
CC#CC1(CC1)C#C |
Autres numéros CAS |
105961-79-3 |
Synonymes |
Cyclopropane, 1-ethynyl-1-(1-propynyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



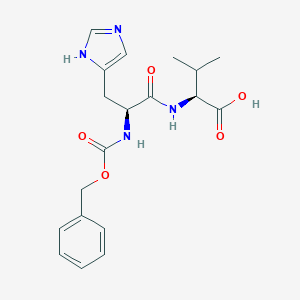
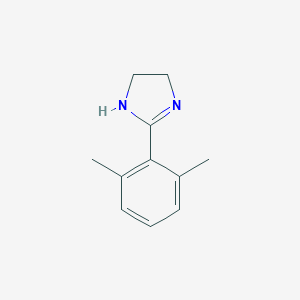
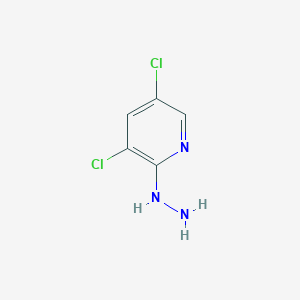
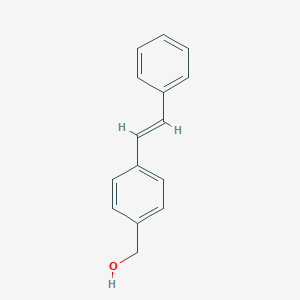
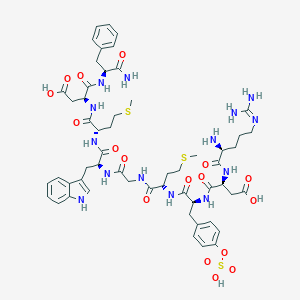

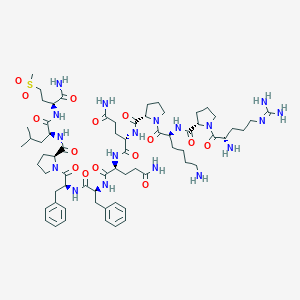

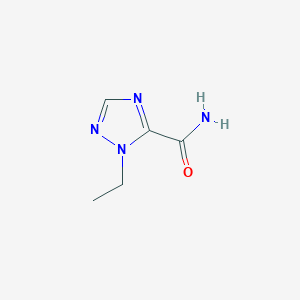
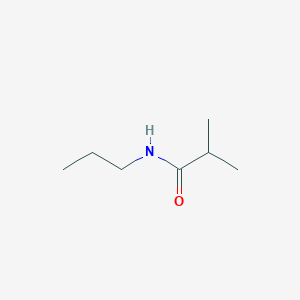
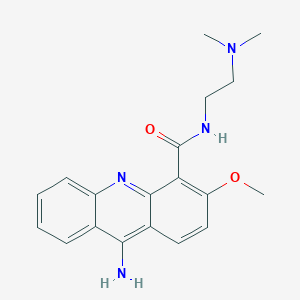

![6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B11003.png)
![Ethyl 2-[(anilinocarbothioyl)amino]acetate](/img/structure/B11006.png)